Fostamatinib - 901119-35-5

Fostamatinib

Catalog Number: EVT-341464
CAS Number: 901119-35-5
Molecular Formula: C23H26FN6O9P
Molecular Weight: 580.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fostamatinib is a prodrug designed to deliver its active metabolite, R940406 (also known as R406). [] R940406 acts as a potent and selective inhibitor of spleen tyrosine kinase (SYK). [, , , , , , ] SYK is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, playing a crucial role in signal transduction pathways triggered by immune receptors. [, , ] This makes fostamatinib a valuable tool for investigating the role of SYK in various immune-related processes and diseases.

Synthesis Analysis

Fostamatinib can be synthesized through several methods, with notable pathways focusing on maximizing efficiency and yield. One prominent synthesis route involves a multi-step process where a key intermediate is reacted with phosphate derivatives to form the final product. A recent study indicated that a specific pathway yielded an efficiency of 37.7% after a reaction time of only 30 hours, highlighting the potential for industrial-scale production .

The synthesis typically involves:

  • Starting Materials: Various phosphates and organic compounds.
  • Reagents: Catalysts and solvents that facilitate the reaction.
  • Conditions: Temperature and pressure settings optimized for each step.

These methods are critical not only for producing fostamatinib but also for ensuring that the final product meets pharmaceutical standards for purity and efficacy.

Molecular Structure Analysis

Fostamatinib's molecular structure is characterized by its complex arrangement of atoms, which includes:

  • Chemical Formula: C₁₅H₁₈F₁N₅O₃P
  • Molecular Weight: Approximately 393.3 g/mol
  • Active Metabolite: R406, which is responsible for its therapeutic effects.

The structure features a pyrimidinediamine core with various functional groups that contribute to its biological activity. Detailed structural analysis shows that the compound's design allows it to effectively inhibit spleen tyrosine kinase, a critical enzyme involved in immune signaling pathways .

Chemical Reactions Analysis

Fostamatinib undergoes significant transformations in the body after administration. Upon oral ingestion, it is rapidly hydrolyzed by alkaline phosphatase in the intestine to release R406. This conversion is crucial as R406 exhibits potent inhibitory effects on spleen tyrosine kinase activity.

Key reactions include:

  • Hydrolysis: The prodrug form undergoes hydrolysis to yield R406.
  • Metabolism: R406 is metabolized primarily in the liver via cytochrome P450 enzymes, particularly cytochrome 3A4 and UGT1A9, leading to various metabolites that are excreted predominantly through feces .

Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Fostamatinib functions by inhibiting spleen tyrosine kinase, thereby disrupting signaling pathways that lead to platelet destruction in conditions like immune thrombocytopenia. The inhibition of this kinase prevents downstream activation of immune receptors involved in platelet clearance.

The mechanism can be summarized as follows:

  1. Inhibition of Spleen Tyrosine Kinase: Fostamatinib binds to Spleen Tyrosine Kinase, blocking its activity.
  2. Reduction of Platelet Clearance: By inhibiting this pathway, fostamatinib decreases the rate at which platelets are removed from circulation.
  3. Clinical Outcomes: This results in increased platelet counts in patients suffering from chronic immune thrombocytopenia .

Data from clinical trials indicate significant improvements in platelet counts among treated patients, confirming the drug's efficacy in managing this condition.

Physical and Chemical Properties Analysis

Fostamatinib exhibits several notable physical and chemical properties:

  • Physical State: Solid (film-coated tablets).
  • Solubility: Water-soluble with high bioavailability (approximately 55%).
  • Stability: The prodrug form shows improved stability characteristics compared to its active metabolite.
  • Storage Conditions: Should be stored at controlled room temperature away from moisture.

These properties are crucial for ensuring effective delivery and therapeutic action within the body .

Applications

Molecular Mechanisms of Fostamatinib

Spleen Tyrosine Kinase (SYK) Inhibition Pathways

Fostamatinib is a prodrug converted to its active metabolite R406, which competitively inhibits SYK by binding to its ATP-binding pocket (Ki = 30 nM). SYK is a cytoplasmic tyrosine kinase central to immunoreceptor signaling, including Fcγ receptors (FcγRs), B-cell receptors (BCRs), and integrins. Upon receptor activation, SYK phosphorylates downstream adaptor proteins (BLNK, BCAP) and kinases (BTK, PLCγ2), initiating signaling cascades. In macrophages, SYK inhibition by R406 blocks TLR4-induced phosphorylation of STAT1 and STAT3, reducing transcription of pro-inflammatory genes (Cxcl10, Isg20, Mx1) [1]. Transcriptome sequencing revealed fostamatinib suppresses >50 LPS-responsive genes in peritoneal macrophages, confirming SYK's role in TLR4 signaling amplification [1].

Table 1: SYK-Dependent Signaling Pathways Inhibited by Fostamatinib

PathwayDownstream TargetsBiological Consequence
FcγR PhagocytosisPhospho-BTK, PLCγ2, Calcium fluxReduced platelet clearance
BCR ActivationBLNK, PI3Kδ, AKTImpaired B-cell proliferation
TLR4 InflammationSTAT1/3, NF-κB, CXCL10Suppressed cytokine release
Neutrophil ROSp38 MAPK, NADPH oxidaseDecreased oxidative burst

Immunomodulatory Effects on Fcγ Receptor Signaling

Fcγ receptor-mediated platelet destruction is pivotal in immune thrombocytopenia (ITP). Fostamatinib inhibits FcγRIIA and FcγRIIIA signaling in macrophages, disrupting the phagocytic synapse formation. In vitro, R406 (IC₅₀ = 40 nM) reduces phagocytosis of IgG-opsonized particles by >80% [1] [4]. This occurs via SYK-dependent blockade of cytoskeletal reorganization and inhibition of reactive oxygen species (ROS) generation. In neutrophils, fostamatinib suppresses FcγR-induced ROS production and CD11b activation, limiting inflammatory tissue damage [1]. Notably, SYK inhibition spares complement-mediated phagocytosis, highlighting its specificity for FcγR pathways [6].

Table 2: Fcγ Receptor-Mediated Effects of Fostamatinib

Cell TypeFcγR SubtypeInhibited ProcessEfficacy
MacrophagesFcγRIIA/IIIAPhagocytosis of opsonized cells>80% reduction
NeutrophilsFcγRIIIAROS production70% decrease
Dendritic cellsFcγRIIBAntigen presentationImpaired

Impact on B-Cell Receptor/Toll-Like Receptor Crosstalk

SYK integrates signals from BCR and TLR pathways, amplifying autoimmune responses. In B-cell malignancies, constitutive BCR signaling increases TLR9 expression, enhancing sensitivity to CpG DNA. Fostamatinib disrupts this crosstalk by inhibiting SYK-dependent phosphorylation of TLR adaptors (MyD88, TRIF) [3]. In vivo, fostamatinib depletes transitional B-cells (T1/T2) by >70% within one month, impairing B-cell maturation without affecting mature B-cell counts [5]. This selective depletion correlates with reduced autoantibody production. Additionally, SYK inhibition suppresses TLR-induced cytokine synthesis (TNF-α, IL-6, CXCL10) in macrophages by blocking NF-κB and MAPK pathways [1].

Pharmacodynamic Modulation of Platelet Destruction Mechanisms

In ITP, fostamatinib targets antibody-mediated platelet clearance through three mechanisms:

  • Macrophage Inhibition: Reduces FcγR-dependent phagocytosis in splenic macrophages [4].
  • Calcium Signaling Blockade: R406 inhibits BCR-mediated calcium flux in lymphocytes, disrupting PKC activation and proplatelet formation in megakaryocytes [6].
  • Cytokine Modulation: Lowers circulating levels of TNF-α and IL-6, which promote thrombopoietin resistance [1].Notably, responders exhibit higher R406 plasma concentrations (>15 μg/mL), correlating with reduced platelet destruction but not directly with platelet count normalization [4] [7].

Role of Active Metabolite R406 in Target Engagement

R406, generated from intestinal alkaline phosphatase-mediated cleavage of fostamatinib, achieves peak plasma concentrations within 1.5–3 hours post-dose. It exhibits multi-kinase activity, with off-target effects on:

  • VEGFR2 (IC₅₀ = 100 nM): Contributes to hypertension via endothelial nitric oxide suppression.
  • JAK2 (IC₅₀ = 1,200 nM): May modulate inflammatory cytokine responses [9] [10].
  • TAM kinases (TYRO3, AXL, MERTK): R406 inhibits all three with IC₅₀ <1 μM, potentially enhancing anticancer effects [2]. R406 is metabolized by CYP3A4 and UGT1A9, with enterohepatic recycling prolonging its half-life to ~15 hours. High protein binding (>98%) limits free drug availability, necessitating dose escalation in ITP [4] [7].

Table 3: Kinase Selectivity Profile of R406

Kinase TargetIC₅₀ (nM)Primary Biological Role
SYK41Immunoreceptor signaling
VEGFR2100Angiogenesis, Vascular tone
JAK21,200Cytokine receptor signaling
TYRO3850Phagocytosis regulation
FLT3220*Hematopoietic cell proliferation

*Data from AML models [8]

Compounds Mentioned

  • Fostamatinib
  • R406 (active metabolite)
  • TAS05567 (comparator SYK inhibitor)
  • R428 (AXL inhibitor)
  • UNC2025 (MERTK inhibitor)
  • BMS-777607 (pan-TAM inhibitor)
  • INCB081776 (pan-TAM inhibitor)
  • GS-9973 (entospletinib)

Properties

CAS Number

901119-35-5

Product Name

Fostamatinib

IUPAC Name

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate

Molecular Formula

C23H26FN6O9P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)

InChI Key

GKDRMWXFWHEQQT-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.